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Compound of Interest

Compound Name: Cycloeudesmol

Cat. No.: B1203497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

natural sesquiterpenoid, cycloeudesmol. The information presented is intended to assist

researchers in the identification, characterization, and further development of this compound.

This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry

(MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for cycloeudesmol,
as reported in the literature. The data was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of Cycloeudesmol
(CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 0.42 m

2 1.60 m

3 1.45 m

4 1.95 m

5 0.65 m

6 1.85 m

7 1.55 m

8 1.65 m

9 1.25 m

10 0.15 m

12 1.22 s

13 1.22 s

14 0.98 d 7.0

15 0.75 s

Table 2: ¹³C NMR Spectroscopic Data of Cycloeudesmol
(CDCl₃)
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Position Chemical Shift (δ, ppm)

1 16.2

2 25.9

3 34.5

4 49.8

5 29.8

6 28.3

7 41.6

8 23.7

9 42.1

10 20.5

11 72.9

12 27.2

13 27.0

14 15.8

15 18.3

Mass Spectrometry Data
High-resolution mass spectrometry (HR-ESI-MS) of cycloeudesmol reveals a molecular ion

consistent with its chemical formula, C₁₅H₂₆O.

Table 3: Mass Spectrometry Data of Cycloeudesmol
Ion m/z [M+H]⁺ Calculated Observed

C₁₅H₂₇O⁺ 223.2056 223.2056 223.2055

Experimental Protocols
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The following are typical experimental protocols for the acquisition of NMR and MS data for

sesquiterpenoids like cycloeudesmol.

NMR Spectroscopy
Sample Preparation: A sample of pure cycloeudesmol (typically 5-10 mg for ¹H NMR and 20-

50 mg for ¹³C NMR) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃)

containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer

operating at a proton frequency of 400 MHz or higher.

Acquisition Parameters:

¹H NMR: Spectra are typically acquired with a spectral width of 10-15 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: Spectra are usually acquired with a spectral width of 200-220 ppm, using a proton-

decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger

number of scans are generally required compared to ¹H NMR.

2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are often performed using standard pulse

programs.

Mass Spectrometry
Sample Preparation: A dilute solution of cycloeudesmol is prepared in a suitable solvent such

as methanol or acetonitrile.

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. For analysis

of volatile sesquiterpenoids, Gas Chromatography-Mass Spectrometry (GC-MS) with an

electron ionization (EI) source is also commonly used.

Acquisition Parameters (HR-ESI-MS):
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Ionization Mode: Positive ion mode is commonly used to observe the protonated molecule

[M+H]⁺.

Mass Range: A scan range of m/z 100-1000 is typically sufficient for sesquiterpenoids.

Capillary Voltage and Temperature: These parameters are optimized to achieve good

ionization efficiency and stable spray.

Acquisition Parameters (GC-MS):

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is

commonly used.

Oven Temperature Program: A temperature gradient is employed to separate the

components of a mixture, for example, starting at 50°C and ramping up to 250°C.

Ionization Energy: A standard electron ionization energy of 70 eV is used.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of a natural product like cycloeudesmol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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